3-Hydroxy-2,3-dimethylhexanoic acid

Description

Contextualization within Hydroxy Fatty Acid Chemistry

Hydroxy fatty acids are a diverse class of fatty acids that contain one or more hydroxyl groups along their carbon chain. The position of this hydroxyl group is a key determinant of the molecule's chemical reactivity and biological function. For instance, 3-hydroxy fatty acids are notable intermediates in fatty acid β-oxidation and are the monomeric units of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by various microorganisms.

The introduction of methyl branches, as seen in 3-Hydroxy-2,3-dimethylhexanoic acid, adds another layer of complexity and functionality. Branched-chain fatty acids are known to influence the fluidity of cell membranes and can have distinct metabolic fates compared to their linear analogs. The dimethyl substitution in this compound, particularly with one methyl group at the α-carbon and another at the β-carbon, is anticipated to create steric hindrance that could affect its enzymatic processing and chemical reactivity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₆O₃ |

| Molecular Weight | 160.21 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 160.109944 g/mol |

| Monoisotopic Mass | 160.109944 g/mol |

| Topological Polar Surface Area | 57.5 Ų |

| Heavy Atom Count | 11 |

| Note: The data in this table is based on computational predictions for an isomeric structure (3-hydroxy-2,4-dimethylhexanoic acid) as direct experimental data for this compound is not readily available in public databases. These values provide an estimation of the compound's properties. nih.gov |

Significance in Specialized Chemical and Biochemical Investigations

While specific research on this compound is limited, the broader class of branched-chain hydroxy acids (BCHAs) has garnered attention for its diverse biological activities. nih.gov These compounds are recognized as bioactive metabolites in various biological systems. nih.gov For example, certain BCHAs are known to be produced by gut microbiota and can influence the host's metabolism and immune system. nih.gov

The unique structure of this compound makes it a valuable target for several specialized areas of investigation:

Chiral Synthesis and Catalysis: The presence of two stereocenters makes this molecule an interesting target for asymmetric synthesis, providing a platform to develop and test new stereoselective catalytic methods.

Metabolomics and Biomarker Discovery: As a modified fatty acid, it could potentially serve as a biomarker for specific metabolic pathways or diseases. The analysis of such compounds in biological fluids can provide insights into cellular processes.

Microbial and Gut Flora Research: The role of gut bacteria in producing a wide array of modified fatty acids is an expanding field of research. Investigating the synthesis and biological effects of specific BCHAs like this compound could reveal new aspects of host-microbe interactions. nih.govcreative-proteomics.com

Antibacterial and Antifungal Research: Some BCHAs have demonstrated antimicrobial properties, suggesting that synthetic derivatives could be explored for their therapeutic potential. nih.gov

Table 2: Examples of Biologically Active Branched-Chain Hydroxy Acids

| Compound Name | Abbreviation | Noted Biological Activity |

| 2-hydroxy isovaleric acid | HIVA | Promotes growth of beneficial gut bacteria, inhibits pathogenic bacteria, enhances insulin (B600854) action. nih.gov |

| 2-hydroxy isocaproic acid | HICA | Promotes growth of beneficial gut bacteria, inhibits pathogenic bacteria, possesses antibacterial and antifungal properties. nih.gov |

| 2-hydroxy-3-methyl isovaleric acid | HMVA | A recognized bioactive metabolite within the BCHA family. nih.gov |

Overview of Research Trajectories for Dimethylated Hexanoic Acid Derivatives

Research into hexanoic acid derivatives with dimethyl substitutions is an active area, driven by the quest for new molecules with tailored properties for various applications. The focus of this research can be broadly categorized:

Pharmaceutical and Agrochemical Discovery: Modified fatty acids are often explored as scaffolds for the development of new drugs and agricultural chemicals. The specific stereochemistry and functional group positioning can lead to high-potency and selective interactions with biological targets.

Materials Science: The incorporation of functionalized and branched monomers, such as hydroxy- and dimethyl-substituted hexanoic acids, into polymers can alter the material's physical properties, including its thermal stability, biodegradability, and mechanical strength.

Flavor and Fragrance Industry: Short-chain fatty acids and their derivatives are often important components of natural and synthetic flavors and fragrances. The specific substitution pattern can significantly influence the olfactory properties of the molecule.

The study of this compound and its derivatives is poised to contribute to these fields by providing a deeper understanding of how precise structural modifications influence chemical and biological function. Future research will likely focus on developing efficient synthetic routes to access this molecule and its stereoisomers, followed by a thorough evaluation of its properties and activities in various contexts.

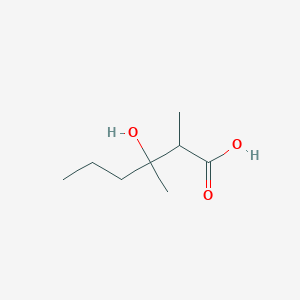

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3-hydroxy-2,3-dimethylhexanoic acid |

InChI |

InChI=1S/C8H16O3/c1-4-5-8(3,11)6(2)7(9)10/h6,11H,4-5H2,1-3H3,(H,9,10) |

InChI Key |

BWXXPBBQEXIVHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C(C)C(=O)O)O |

Origin of Product |

United States |

Stereochemical Investigations of 3 Hydroxy 2,3 Dimethylhexanoic Acid

Analysis of Stereoisomeric Forms: Enantiomers and Diastereomers

3-Hydroxy-2,3-dimethylhexanoic acid possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. The presence of 'n' chiral centers in a molecule can result in a maximum of 2n stereoisomers. In this case, with two chiral centers, there are 22 = 4 possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The relationship between any two stereoisomers that are not mirror images is that of diastereomers. Diastereomers have different physical properties and can be separated by standard laboratory techniques such as chromatography.

The four stereoisomers of this compound can be grouped into two pairs of enantiomers. Within each pair, the two molecules are mirror images. Any stereoisomer from one pair is a diastereomer of the stereoisomers in the other pair.

Table 1: Stereoisomeric Forms of this compound

| Stereoisomer | Relationship to (2R,3R) |

| (2R,3R) | - |

| (2S,3S) | Enantiomer |

| (2R,3S) | Diastereomer |

| (2S,3R) | Diastereomer |

Chiral Center Configurations and Nomenclature

The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org This system assigns a priority (1, 2, 3, or 4) to each of the four groups attached to the chiral carbon based on atomic number. The molecule is then oriented so that the lowest priority group (4) is pointing away from the viewer. If the sequence of the remaining groups from highest to lowest priority (1 → 2 → 3) is clockwise, the configuration is assigned as 'R' (from the Latin rectus, for right). If the sequence is counterclockwise, it is assigned as 'S' (from the Latin sinister, for left). libretexts.org

For this compound, the chiral centers are at carbon 2 (C2) and carbon 3 (C3).

At C2: The four substituents are the carboxylic acid group (-COOH), a methyl group (-CH3), a hydrogen atom (-H), and the rest of the carbon chain starting with C3.

At C3: The substituents are the hydroxyl group (-OH), a methyl group (-CH3), the carbon chain towards the carboxylic acid (starting with C2), and the propyl group (-CH2CH2CH3).

The assignment of priorities and the resulting R/S designation for each stereoisomer are crucial for their unambiguous identification.

Table 2: Application of Cahn-Ingold-Prelog Rules for a Stereoisomer of this compound (Example: (2R,3R)-isomer)

| Chiral Center | Substituent | Priority | Direction (1→2→3) | Configuration |

| C2 | -COOH | 1 | Clockwise | R |

| -C(OH)(CH3)(C3H7) | 2 | |||

| -CH3 | 3 | |||

| -H | 4 | |||

| C3 | -OH | 1 | Clockwise | R |

| -C(COOH)(CH3)(H) | 2 | |||

| -CH2CH2CH3 | 3 | |||

| -CH3 | 4 |

Stereochemical Purity and Control in Synthetic Pathways

Achieving a high degree of stereochemical purity is a significant challenge in chemical synthesis. The production of a single, desired stereoisomer often requires sophisticated synthetic strategies that can control the formation of specific chiral centers. For molecules with multiple chiral centers like this compound, this control is even more complex.

Several methods can be employed to achieve stereoselective synthesis:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. After the desired stereochemistry is established, the auxiliary is removed. For instance, Evans chemistry, which utilizes chiral oxazolidinones, has been successfully used in the stereoselective synthesis of related hydroxy acids. nih.gov

Substrate-Controlled Diastereoselection: In this approach, an existing chiral center in the starting material influences the stereochemical outcome of a new chiral center being formed.

Reagent-Controlled Diastereoselection: This involves the use of a chiral reagent that selectively produces one diastereomer over others.

Enzymatic Resolutions: Enzymes can exhibit high stereoselectivity, catalyzing reactions on only one enantiomer in a racemic mixture, thereby allowing for the separation of enantiomers.

The choice of synthetic route depends on the desired stereoisomer and the available starting materials. The efficiency of these methods is often evaluated by the diastereomeric excess (de) or enantiomeric excess (ee), which quantify the purity of the stereoisomeric product.

Influence of Stereochemistry on Molecular Recognition and Interactions

The three-dimensional structure of a molecule is fundamental to its ability to interact with other molecules, a concept known as molecular recognition. In biological systems, receptors, enzymes, and other chiral molecules can exhibit a high degree of stereospecificity, meaning they will interact preferentially with only one stereoisomer of a chiral compound.

For this compound, the different spatial arrangements of the hydroxyl and methyl groups in its four stereoisomers would lead to distinct shapes. These differences can significantly affect how each isomer binds to a biological target. For example, research on a structurally similar compound, 3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, demonstrated that the introduction of a hydroxyl group at a specific stereocenter completely abolished its binding affinity for certain opioid receptors. nih.gov This highlights the profound impact that even a small change in stereochemistry can have on molecular interactions.

Therefore, the stereochemical configuration of this compound is expected to be a critical determinant of its biological activity. The separation and individual testing of each stereoisomer would be essential to fully elucidate its pharmacological or physiological effects.

Advanced Synthetic Methodologies for 3 Hydroxy 2,3 Dimethylhexanoic Acid

Strategies for Total Synthesis

The total synthesis of 3-hydroxy-2,3-dimethylhexanoic acid can be approached through several convergent strategies that build the carbon skeleton and install the required functional groups in a controlled manner. A common retrosynthetic disconnection would be at the C2-C3 bond, suggesting an aldol-type reaction, or at the C3-C4 bond, pointing towards a Grignard or related organometallic addition to a carbonyl compound.

One plausible and well-established method is the Reformatsky reaction . adichemistry.combyjus.comwikipedia.orgthermofisher.com This reaction involves the condensation of an α-halo ester with a ketone in the presence of zinc metal. For the synthesis of this compound, this would entail the reaction of an α-bromo propionate (B1217596) ester with 2-pentanone, followed by hydrolysis of the resulting ester. The use of activated zinc, such as a Zn-Cu couple, can improve the yields of this transformation. adichemistry.com

Another powerful strategy is based on enolates chemistry , specifically the aldol (B89426) reaction. The lithium enolate of a propanoate ester or a protected propanoic acid can be reacted with 2-pentanone. The choice of reaction conditions, particularly the enolate counterion and solvent, can influence the diastereoselectivity of the reaction.

A classic approach that allows for the systematic construction of the carbon framework is the malonic ester synthesis . While traditionally used for α-alkylation, modifications can be envisioned to introduce the β-hydroxy functionality.

Diastereoselective and Enantioselective Synthesis Approaches

Controlling the relative and absolute stereochemistry at the C2 and C3 positions is a primary challenge in the synthesis of this compound. This requires the use of diastereoselective and enantioselective methods.

Diastereoselective Synthesis: The relative stereochemistry (syn or anti) of the methyl and hydroxyl groups can be controlled during the key bond-forming step. For instance, in an aldol reaction, the geometry of the enolate (E or Z) can dictate the diastereomeric outcome. The use of specific bases and Lewis acids can influence the formation of the desired enolate and the subsequent stereochemical course of the reaction.

Enantioselective Synthesis: To obtain a single enantiomer of this compound, chiral auxiliaries, chiral catalysts, or chiral starting materials can be employed.

Chiral Auxiliaries: Evans' oxazolidinones are a prime example of chiral auxiliaries that can be used to direct the stereochemical outcome of aldol reactions. wikipedia.org The propionyl derivative of an Evans auxiliary can be enolized and reacted with 2-pentanone to yield a specific diastereomer. Subsequent cleavage of the auxiliary provides the enantiomerically enriched β-hydroxy acid. wikipedia.org Another example is the use of camphorsultam as a chiral auxiliary, which has been shown to be effective in various asymmetric transformations, including Michael additions. wikipedia.org

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium) or organocatalysts, can induce enantioselectivity in the key bond-forming reaction. For example, a catalytic asymmetric aldol reaction between a silyl (B83357) enol ether of a propanoate and 2-pentanone could be a viable route.

A summary of potential diastereoselective and enantioselective approaches is presented in the table below.

| Approach | Key Reagents/Method | Stereochemical Control |

| Chiral Auxiliary | Evans' Oxazolidinones, Camphorsultam | Diastereo- and Enantioselective |

| Catalytic Asymmetric Aldol | Chiral Lewis Acids, Organocatalysts | Enantioselective |

| Substrate Control | Use of a chiral ketone or enolate precursor | Diastereo- and Enantioselective |

Application of Asymmetric Synthetic Transformations

Asymmetric transformations are fundamental to accessing specific stereoisomers of this compound. Beyond the use of chiral auxiliaries, several other powerful asymmetric reactions can be envisioned.

Asymmetric Alkylation: The enolate of a protected propanoic acid bearing a chiral auxiliary can be asymmetrically alkylated to introduce the C2-methyl group with high stereocontrol.

Asymmetric Hydrogenation: The reduction of a corresponding β-keto ester or an α,β-unsaturated carboxylic acid precursor using a chiral hydrogenation catalyst (e.g., those based on BINAP-Ru complexes) can provide the desired stereochemistry at the hydroxyl-bearing carbon.

Sharpless Asymmetric Dihydroxylation (AD): If a synthetic route proceeds via an appropriate alkene precursor, the Sharpless AD could be employed to install the hydroxyl group and the adjacent methyl group with high enantioselectivity.

Protecting-Group Strategies in Complex Synthesis

In a multi-step synthesis of this compound, the strategic use of protecting groups for the carboxylic acid and hydroxyl functionalities is essential to prevent unwanted side reactions.

Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester, for example, a methyl, ethyl, or benzyl (B1604629) ester. The choice of ester depends on the conditions required for its eventual cleavage. Benzyl esters are advantageous as they can be removed under mild hydrogenolysis conditions.

Hydroxyl Group Protection: The β-hydroxyl group can be protected as a silyl ether (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), an ether (e.g., benzyl ether (Bn)), or an acetal. The stability of the protecting group must be compatible with the subsequent reaction conditions. For instance, TBDMS ethers are generally stable to a wide range of non-acidic reagents.

The table below outlines common protecting groups and their typical deprotection conditions.

| Functional Group | Protecting Group | Deprotection Conditions |

| Carboxylic Acid | Methyl/Ethyl Ester | Acid or Base Hydrolysis |

| Carboxylic Acid | Benzyl Ester | Hydrogenolysis (H₂, Pd/C) |

| Hydroxyl | Silyl Ether (e.g., TBDMS) | Fluoride source (e.g., TBAF) or acid |

| Hydroxyl | Benzyl Ether (Bn) | Hydrogenolysis (H₂, Pd/C) |

Novel Alkylation Strategies for Structural Elaboration

To construct the carbon skeleton of this compound, modern alkylation strategies can offer advantages in terms of efficiency and stereocontrol. The generation of a stereodefined enolate from a propionate derivative followed by alkylation is a key step. The use of specific bases and additives can influence the reactivity and selectivity of the alkylation. For instance, the use of lithium amide bases in the presence of HMPA or other coordinating solvents can affect the aggregation state and reactivity of the enolate.

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled versions of this compound, for example with deuterium (B1214612) (²H) or carbon-13 (¹³C), is invaluable for mechanistic studies in chemical and biological systems.

A common approach is to introduce the isotopic label from a commercially available labeled starting material. For example, deuterated methyl iodide (CD₃I) could be used in an alkylation step to introduce a labeled methyl group. Alternatively, a labeled ketone, such as 2-pentanone-¹³C₂, could be used in a Reformatsky or aldol reaction.

Another strategy involves the use of deuterated reducing agents, such as sodium borodeuteride (NaBD₄), to introduce a deuterium atom at a specific position. The choice of strategy depends on the desired position of the isotopic label.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral hydroxy acids. Enzymes such as oxidoreductases and lipases can be employed to achieve high enantioselectivity.

Enzymatic Resolution: A racemic mixture of this compound or its ester derivative can be resolved using a lipase, which will selectively acylate or hydrolyze one of the enantiomers, allowing for their separation.

Asymmetric Bioreduction: The reduction of a corresponding β-keto ester precursor using a yeast or a specific ketoreductase enzyme can produce the (R)- or (S)-β-hydroxy ester with high enantiomeric excess. While specific enzymes for this compound have not been reported, the broad substrate tolerance of many ketoreductases suggests this is a feasible approach. Recent research has demonstrated the successful synthesis of (R)-3-hydroxyalkanoic acids from renewable resources using biocatalytic steps. nih.gov

Utilization of Polyketide Synthases (PKS) in Engineered Systems

Polyketide synthases (PKSs) are remarkable multienzyme complexes that function as molecular assembly lines to produce a vast array of natural products. rsc.org Their modular nature, where discrete sets of enzymatic domains are responsible for each step of chain elongation and modification, makes them highly amenable to protein engineering. rsc.orgnih.gov This modularity allows for the rational design of novel PKSs to produce "unnatural" natural products, including specific 3-hydroxycarboxylic acids. nih.govrsc.org

Researchers at the Joint BioEnergy Institute (JBEI) have successfully engineered a Type I PKS, specifically a subunit of the lipomycin (B12350112) PKS (LipPks1), to synthesize a variety of 3-hydroxycarboxylic acids. nih.govrsc.org The native LipPks1 consists of a loading acyltransferase (AT) domain, a loading acyl carrier protein (ACP) domain, a ketosynthase (KS) domain, an extender unit AT domain, a ketoreductase (KR) domain, and an ACP domain. rsc.org By appending a thioesterase (TE) domain, often from the 6-deoxyerythronolide B synthase (DEBS), to the C-terminus of the PKS, the synthesized 3-hydroxyacyl-ACP intermediate can be hydrolyzed and released as the free 3-hydroxycarboxylic acid. rsc.org

The synthesis of this compound using such an engineered system would theoretically involve the following key components:

Starter Unit Selection: The loading module would need to accept butyryl-CoA or isobutyryl-CoA as the starter unit to form the hexanoic acid backbone.

Extender Unit Selection: The extension module's AT domain would be responsible for incorporating a methylmalonyl-CoA extender unit. This introduces the methyl group at the C-2 position.

Ketoreduction: The KR domain within the module would reduce the β-keto group formed after the Claisen condensation to a hydroxyl group, establishing the 3-hydroxy functionality. The stereospecificity of the resulting alcohol is determined by the type of KR domain used.

Chain Termination: A TE domain would catalyze the final hydrolytic release of the product from the ACP.

The versatility of this platform is significant, with estimations that over 150 different 3-hydroxycarboxylic acids could be produced by varying the starter and extender units. nih.gov The production of these compounds can be achieved in engineered microbial hosts like Escherichia coli or Pseudomonas putida, which are capable of expressing these large PKS complexes and providing the necessary acyl-CoA precursors from renewable feedstocks like sugars. rsc.orgnih.gov

Combinatorial Biosynthesis of Reduced Polyketides as Precursors

Combinatorial biosynthesis leverages the modularity of PKSs by mixing and matching domains or modules from different PKS pathways to create novel assembly lines. wikipedia.org This strategy can be employed to generate reduced polyketides that serve as direct precursors to the target molecule. Recent studies have demonstrated the successful application of this approach for producing various 3-hydroxyacids in engineered host organisms. nih.gov

A notable example is the production of 3-hydroxy-2,4-dimethylpentanoic acid (3H24DMPA), a close structural analog of this compound, in Pseudomonas putida. nih.gov This was achieved by expressing an engineered Type I PKS. The study highlighted the critical role of the acyltransferase (AT) domain in determining the final product structure and yield. By swapping the native AT domain of the LipPKS with AT domains from other PKS modules (e.g., from the ansamitocin or borrelidin (B54535) biosynthetic pathways), the production titers of the target 3-hydroxyacid were significantly influenced. nih.gov

This work demonstrates that by carefully selecting and exchanging PKS domains, it is possible to tailor the synthesis towards a specific branched-chain 3-hydroxyacid. For the synthesis of this compound, a similar strategy could be envisioned. An engineered PKS module would be constructed to accept a propionyl-CoA starter unit and then perform two extension cycles with methylmalonyl-CoA, with only the first β-keto group being reduced by a KR domain. However, a more direct PKS approach would involve a specific loading module for a C4 starter and a single extension with methylmalonyl-CoA.

The data below, derived from research on a similar compound, illustrates how the choice of the AT domain in an engineered PKS can impact the production of a 3-hydroxyacid.

| PKS Construct | Origin of AT Domain | Relative Titer of 3H4MPA (%) |

|---|---|---|

| LipPKS (Native AT) | Lipomycin PKS | 100 |

| LipPKS (AnsM8-AT) | Ansamitocin PKS, Module 8 | 160 |

| LipPKS (BorM1-AT) | Borrelidin PKS, Module 1 | 0 (No detectable product) |

This demonstrates that while combinatorial biosynthesis is a powerful tool, not all domain swaps result in functional chimeric PKSs, highlighting the importance of understanding the compatibility between different PKS parts. nih.govwikipedia.org

Enzyme-Catalyzed Functionalizations

An alternative or complementary approach to the de novo synthesis by PKSs is the specific functionalization of a pre-existing carbon skeleton using isolated enzymes. For the synthesis of this compound, this could involve the regioselective hydroxylation of 2,3-dimethylhexanoic acid. Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes renowned for their ability to catalyze the oxidation of unactivated C-H bonds, a chemically challenging transformation. nih.govresearchgate.net

The CYP152 family of bacterial peroxygenases is of particular interest as they utilize hydrogen peroxide as the oxidant, simplifying the reaction setup. rsc.org Recent studies have shown that enzymes from this family can hydroxylate medium-chain fatty acids (C6-C10) with high regioselectivity. rsc.orgrsc.org For instance, the enzyme P450Spα from Sphingomonas paucimobilis has been shown to hydroxylate C6, C8, and C10 fatty acids preferentially at the α-position (C-2), yielding the (S)-enantiomer with high optical purity. rsc.org Another enzyme, P450Exα, also demonstrates high conversion rates and selectivity for α-hydroxylation. rsc.org

While these enzymes have been primarily tested on linear fatty acids, their application to a branched-chain substrate like 2,3-dimethylhexanoic acid is a plausible extension. The reaction would proceed as follows:

2,3-dimethylhexanoic acid + H₂O₂ ---(P450 Enzyme)--> 2-hydroxy-2,3-dimethylhexanoic acid + H₂O

This approach, however, would yield a 2-hydroxy acid. To obtain the target this compound, a P450 enzyme with specific regioselectivity for the C-3 position would be required. The mammalian CYP4 family, for example, is known to hydroxylate fatty acids, including branched-chain ones, at the terminal (ω) or sub-terminal (ω-1, ω-2) positions. nih.gov Engineering the active site of a suitable P450 could potentially shift its regioselectivity to the desired C-3 position of 2,3-dimethylhexanoic acid. This C-H activation strategy represents a powerful tool for late-stage functionalization in the synthesis of complex molecules. nih.gov

The following table summarizes the performance of selected P450 enzymes in the hydroxylation of a medium-chain fatty acid, indicating their potential for similar transformations.

| Enzyme | Substrate | Conversion (%) | Major Product | Selectivity (α:β) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| P450Spα | Caprylic Acid | 98 | (S)-2-hydroxyoctanoic acid | 12:1 | >99 (S) |

| P450Exα | Caprylic Acid | ~80 | (S)-2-hydroxyoctanoic acid | 7:1 | >99 (S) |

Biosynthesis and Natural Occurrence of 3 Hydroxy 2,3 Dimethylhexanoic Acid Analogs

Occurrence as a Constituent in Complex Natural Products

Analogs of 3-hydroxy-2,3-dimethylhexanoic acid are frequently found as structural motifs within larger, biologically active natural products. These are particularly prevalent in, but not limited to, cyclic depsipeptides, which are peptides containing at least one ester bond in place of an amide bond.

For instance, various complex peptides isolated from cyanobacteria incorporate hydroxy acid moieties. nih.gov Ulongamide A, a cyclic depsipeptide with antiplasmodial activity, is one such example. nih.gov While the specific this compound is not explicitly named, the presence of various other hydroxylated and methylated fatty acid derivatives in similar structures suggests a common biosynthetic origin. Rhamnolipids, which are glycolipid biosurfactants, are another class of natural products that contain a 3-(hydroxyalkanoyloxy)-alkanoic acid (HAA) fatty acid tail. nih.gov The structural diversity within these natural products often arises from variations in the length and branching of these fatty acid chains. nih.gov

Identification in Microbial and Marine Organism Metabolomes

The metabolomes of various microorganisms and marine organisms are rich sources of unique fatty acid derivatives, including analogs of this compound. Cyanobacteria, for example, are well-documented producers of modified peptides and other secondary metabolites that incorporate unusual fatty acid components. nih.gov These compounds are often products of the intricate secondary metabolism of these organisms. nih.gov

For example, 3-hydroxydodecanoic acid has been identified as a microbial metabolite in organisms such as Acinetobacter, Moraxella, and Pseudomonas. hmdb.ca While not a direct analog in terms of methyl branching, its presence highlights the capacity of microbes to synthesize hydroxylated fatty acids. The study of microbial metabolomes continues to be a promising avenue for the discovery of new and structurally diverse fatty acid derivatives.

Elucidation of Biosynthetic Pathways

The biosynthesis of branched-chain fatty acids, including analogs of this compound, is intricately linked to the metabolism of branched-chain amino acids. The general pathway involves the use of primers derived from the catabolism of amino acids like valine, leucine, and isoleucine. These primers are then elongated by fatty acid synthase (FASN) systems.

FASN can promiscuously use methylmalonyl-CoA instead of malonyl-CoA, leading to the introduction of methyl branches into the growing fatty acid chain. nih.gov The cytosolic enzyme ECHDC1 has been identified as a key player in regulating the levels of methyl-branched fatty acids by degrading methylmalonyl-CoA. nih.gov This suggests that the biosynthesis of these compounds is a tightly controlled process. The initial steps of branched-chain fatty acid synthesis involve a branched-chain amino acid transferase (BCAT) enzyme and a branched-chain-α-ketoacid dehydrogenase (BKD) complex. mdpi.com

Precursor Identification and Enzymatic Cleavage Pathways

The precursors for the biosynthesis of branched-chain fatty acids are typically branched-chain α-keto acids derived from the corresponding amino acids. For example, α-keto-isovalerate (from valine), α-keto-isocaproate (from leucine), and α-keto-β-methylvalerate (from isoleucine) serve as primers for the synthesis of iso- and anteiso-fatty acids.

The enzymatic machinery responsible for the synthesis of these fatty acids includes fatty acid synthase (FAS), which catalyzes the repetitive condensation of two-carbon units. researchgate.net While the direct enzymatic cleavage pathways leading to the release of free this compound are not extensively detailed in the provided search results, the general process of fatty acid biosynthesis involves a series of enzymatic reactions including condensation, reduction, dehydration, and a final reduction or, in the case of hydroxy acids, a potential termination of the cycle after the first reduction step. The synthesis of rhamnolipids, for example, involves specific enzymes that link the 3-hydroxy fatty acid moieties. nih.gov

Role as a Secondary Metabolite

This compound and its analogs often function as secondary metabolites, which are compounds not essential for the primary growth and reproduction of an organism but serve other ecological functions. Phenolic compounds, which include some hydroxybenzoic acids, are classic examples of secondary metabolites in plants, acting as antioxidants and playing roles in plant-pathogen interactions. mdpi.com

In microorganisms, these fatty acid derivatives can be incorporated into larger structures with specific biological activities. For example, the fatty acid component of rhamnolipids contributes to their surfactant properties, which can be beneficial for the producing organism in processes like biofilm formation and nutrient acquisition. nih.gov The structural diversity of these secondary metabolites, including variations in the fatty acid side chains, can lead to a wide range of biological activities, making them a subject of interest for drug discovery and other biotechnological applications. nih.gov

Metabolic and Enzymatic Studies of 3 Hydroxy 2,3 Dimethylhexanoic Acid

Substrate and Inhibitor Interactions with Purified Enzymes

There is currently no available research that details the interaction of 3-hydroxy-2,3-dimethylhexanoic acid as a substrate or inhibitor with any purified enzymes. This includes a lack of data on binding affinities, inhibition constants (K_i), or Michaelis-Menten kinetics (K_m, V_max).

Role in Microbial Metabolism and Biotransformations

Information regarding the role of this compound in microbial metabolism is not present in the current body of scientific literature. There are no studies identifying this compound as a metabolite in any microbial species or as a product of any known biotransformation pathways.

Investigations into its Influence on Specific Biochemical Pathways

Scientific investigations into the influence of this compound on specific biochemical pathways have not been documented. Consequently, there is no information on whether this compound acts as a signaling molecule, a metabolic intermediate, or an effector of any known cellular processes.

Characterization of Enzymes Involved in its Synthesis or Degradation

The enzymes responsible for the potential synthesis or degradation of this compound have not been identified or characterized. Research has yet to elucidate the biosynthetic or catabolic pathways that might involve this specific molecule.

Enzymatic Assay Development for Pathway Analysis

Consistent with the lack of identified enzymatic pathways, there has been no development of specific enzymatic assays for the detection or quantification of this compound to analyze its potential metabolic pathways.

Chemical Derivatives and Analogues for Research Applications

Synthesis of Structurally Modified Analogs

The synthesis of β-hydroxy carboxylic acids and their analogues is a well-established area of organic chemistry, with numerous methods available to create structural diversity. These strategies allow for the modification of the carbon skeleton, the introduction of different substituents, and the precise control of stereochemistry, which is crucial for biological applications.

Common synthetic routes include the aldol (B89426) reaction, which directly forms the β-hydroxy carbonyl moiety by coupling an enolate with an aldehyde or ketone. acs.org Boron-mediated aldol reactions, for instance, can achieve high selectivity for the desired carboxylic acid product while tolerating other carbonyl groups. organic-chemistry.org The Reformatsky reaction offers another classic approach, using an organozinc reagent generated from an α-halo ester to react with a carbonyl compound, yielding β-hydroxy esters. organic-chemistry.org Modern variations of this reaction utilize catalysts like copper to proceed under mild conditions. organic-chemistry.org

More advanced catalytic methods have also been developed. For example, the carbonylative opening of terminal epoxides catalyzed by cobalt complexes provides a direct route to β-hydroxy esters under an atmosphere of carbon monoxide. organic-chemistry.org Furthermore, green chemistry approaches employing enzymes are gaining prominence. The hydrolysis of β-hydroxy nitriles, which can be produced with high optical purity via enzymatic reduction, offers a sustainable pathway to chiral β-hydroxy carboxylic acids. organic-chemistry.org

Table 1: Selected Synthetic Methods for β-Hydroxy Carboxylic Acid Analogs

| Method | Key Reagents/Catalysts | Product Type | Key Features |

|---|---|---|---|

| Aldol Reaction | Boron compounds, DBU | β-Hydroxy carboxylic acid | Carboxylic acid selective; tolerates other carbonyls. organic-chemistry.org |

| Reformatsky Reaction | Zinc, Copper catalyst, Ethyl iodoacetate | β-Hydroxy ester | Uses inexpensive materials under mild conditions. organic-chemistry.org |

| Epoxide Carbonylation | Co₂(CO)₈ catalyst, Carbon monoxide | β-Hydroxy ester | Mild, atmospheric pressure conditions; tolerates various functional groups. organic-chemistry.org |

| Nitrilase Hydrolysis | Carbonyl reductase, Nitrilase | Chiral β-Hydroxy carboxylic acid | Enzymatic route providing high optical purity. organic-chemistry.org |

Derivatization for Bioconjugation and Probe Development

The functional groups of 3-hydroxy-2,3-dimethylhexanoic acid—the carboxylic acid and the hydroxyl group—are ideal handles for chemical derivatization. These modifications are essential for creating molecular probes used in biochemical assays, imaging studies, and for developing bioconjugates that can link the molecule to proteins, peptides, or other macromolecules.

The carboxylic acid can be readily converted into esters or amides through standard coupling reactions. This allows for the attachment of fluorescent reporters, biotin (B1667282) tags for affinity purification, or linkers for solid-phase synthesis. The hydroxyl group can be transformed into ethers or esters, providing another site for modification. A one-step procedure using methyl iodide in a polar aprotic solvent can simultaneously generate methyl ethers at the hydroxyl position and methyl esters at the carboxyl group, which is particularly useful for preparing volatile derivatives for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

For analytical purposes, especially in complex biological matrices, specialized derivatization reagents are employed to enhance detection and structural elucidation by mass spectrometry. A strategy for identifying 2- and 3-hydroxy fatty acids involves derivatization with 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI). nih.gov This reagent reacts with the carboxylic acid, and upon fragmentation in the mass spectrometer, produces diagnostic ions that can distinguish between the positions of the hydroxyl group. nih.gov Isotope-labeled versions of such reagents can further simplify the identification of low-abundance fatty acids in biological samples. nih.gov These derivatization techniques are critical for developing probes to study the metabolic roles and signaling functions of hydroxy fatty acids. nih.govnih.gov

Table 2: Derivatization Strategies for Hydroxy Carboxylic Acids

| Functional Group | Reaction Type | Reagents | Purpose |

|---|---|---|---|

| Carboxylic Acid | Esterification / Amidation | Alcohols/Amines, Coupling agents | Bioconjugation, Attachment of probes (e.g., fluorophores, biotin) |

| Hydroxyl Group | Etherification / Acylation | Alkyl halides, Acyl chlorides | Blocking group, Attachment of probes |

| Both | Methylation | Methyl iodide, Polar aprotic solvent | Preparation for GC-MS analysis. nih.gov |

| Carboxylic Acid | Amidation | 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) | Creates diagnostic ions for MS-based structural analysis. nih.gov |

Preparation of β,β,β-Trialkyl α-Amino Acid Derivatives

The synthesis of structurally complex amino acids is of significant interest for drug discovery, particularly in the field of peptidomimetics, where unnatural amino acids are incorporated into peptides to enhance their stability and biological activity. illinois.edu While the direct conversion of this compound into a β,β,β-trialkyl α-amino acid is not a standard transformation, related synthetic strategies can produce α-tertiary amines and various β-amino acid derivatives.

A novel approach for the asymmetric synthesis of α-trialkyl-α-tertiary amines utilizes visible-light-mediated photoredox catalysis. nih.govacs.org This method involves the reductive generation of α-amino radicals from imines, which then add to alkenes. nih.govacs.org By using a chiral amine as a starting material, this process can achieve high levels of stereocontrol, providing access to enantioenriched α-trialkyl-α-tertiary amines, a valuable class of compounds in medicinal chemistry. nih.gov

More broadly, the synthesis of β-amino acids, which are structural isomers of α-amino acids, can be achieved through several established routes. illinois.edu These include the conjugate addition of amines to α,β-unsaturated carbonyl compounds, the Mannich reaction, and the homologation of α-amino acids. illinois.edu Modern methods, such as the palladium-catalyzed aminocarbonylation of alkenes, offer more direct access to protected β-amino acid derivatives from simple starting materials. illinois.edu These synthetic methodologies provide a toolbox for creating a wide array of amino acid structures that can be used to build novel peptides and other biologically active molecules.

Table 3: Synthetic Approaches to Complex Amino Acid Derivatives

| Method | Key Features | Product Type |

|---|---|---|

| Photoredox Catalysis | Visible-light mediated; forms α-amino radicals from imines and alkenes. nih.govacs.org | Enantioenriched α-Trialkyl-α-tertiary amines |

| Conjugate Addition | Addition of an amine nucleophile to a Michael acceptor. illinois.edu | β-Amino acids |

| Palladium-Catalyzed Aminocarbonylation | Intermolecular reaction of alkenes under a carbon monoxide atmosphere. illinois.edu | Protected β-Amino acid derivatives |

| Aza-Claisen Rearrangement | Palladium(II)-catalyzed rearrangement of allylic acetimidates. rsc.org | (2S,3S)-β-Hydroxy-α-amino acids |

Advanced Analytical Methodologies for 3 Hydroxy 2,3 Dimethylhexanoic Acid

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to the analysis of 3-Hydroxy-2,3-dimethylhexanoic acid, enabling the separation of this compound from mixtures and the resolution of its stereoisomers. Given the compound's two chiral centers (at carbons 2 and 3), it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Chiral Chromatography for Enantiomeric and Diastereomeric Resolution

The separation of the four stereoisomers of this compound is a significant analytical challenge. Chiral chromatography is the benchmark technique for this purpose, allowing for both enantiomeric and diastereomeric resolution. nih.govrsc.org

Two primary strategies are employed:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating various chiral compounds. The differential interaction between the stereoisomers and the chiral environment of the CSP leads to different retention times, enabling their separation.

Indirect Separation via Derivatization: An alternative method involves derivatizing the carboxylic acid with a chiral resolving agent to form a pair of diastereomeric esters. nih.gov These diastereomers, unlike enantiomers, have different physical properties and can be separated using standard, non-chiral chromatography, typically on a silica (B1680970) gel HPLC column. nih.gov After separation, the individual diastereomers can be hydrolyzed to yield the pure enantiomers of the original acid.

The choice of method depends on the specific requirements of the analysis, including sample complexity and the availability of suitable chiral columns or derivatizing agents.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

For the quantification and analysis of this compound in biological or other complex matrices, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity. nih.gov Ultra-Performance Liquid Chromatography (UPLC), which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC.

A typical UPLC-MS/MS method involves:

Sample Preparation: This often begins with protein precipitation or solid-phase extraction (SPE) to remove interfering substances from the matrix. kuleuven.benih.gov

Derivatization: To enhance chromatographic retention on reversed-phase columns and improve ionization efficiency for mass spectrometry, the carboxylic acid group can be derivatized. mdpi.com Reagents like 3-nitrophenylhydrazine (B1228671) or 2-picolyl amine are used to tag the analyte, significantly boosting detection sensitivity. kuleuven.benih.gov

Chromatographic Separation: Separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid. csbsju.edu

Detection: The eluent from the UPLC is directed into the mass spectrometer. Electrospray ionization (ESI), usually in negative ion mode for the underivatized acid or positive mode for certain derivatives, is used to generate ions. The tandem mass spectrometer then allows for highly specific detection using modes like Selected Reaction Monitoring (SRM), where a specific parent ion is selected and fragmented, and a resulting fragment ion is monitored for quantification. researchgate.net

This approach allows for the robust and reliable quantification of this compound even at very low concentrations. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is not directly suitable for GC analysis due to its low volatility and the presence of polar functional groups (carboxylic acid and hydroxyl).

Therefore, chemical derivatization is a mandatory step to increase its volatility. A common two-step derivatization process includes:

Esterification: The carboxylic acid group is converted into an ester, for example, a methyl ester, by reacting it with methanol (B129727) in the presence of an acid catalyst. nist.gov

Silylation: The hydroxyl group is converted into a silyl (B83357) ether, for instance, by reacting it with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the resulting volatile compound can be readily analyzed by GC-MS. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted molecules and records their mass-to-charge ratio, providing a unique fragmentation pattern that confirms the compound's identity.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments can provide a complete assignment of all proton and carbon signals, confirming the atomic connectivity of this compound. mdpi.com

The analysis of coupling constants and nuclear Overhauser effects (NOE) can also provide crucial information for assigning the relative stereochemistry of the two chiral centers (erythro vs. threo diastereomers).

Representative NMR Data

While specific spectral data for this compound is not widely published, the following table presents predicted chemical shifts and data from the closely related compound, 2-hydroxy-2,3-dimethyl-4-oxobutanoic acid, to illustrate the type of information obtained. rsc.org

| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Correlations (2D NMR) |

| -COOH | Broad singlet (~10-12) | ~175-180 | HMBC to C2, H2 |

| H2 | Quartet | ~45-55 | COSY with H3, H-methyl (on C2); HMBC to COOH, C3, C-methyl (on C2) |

| H3 | Multiplet | ~70-75 | COSY with H2, H4; HMBC to C2, C4, C5, C-methyl (on C3) |

| H4 | Multiplet | ~30-40 | COSY with H3, H5 |

| H5 | Multiplet | ~20-30 | COSY with H4, H6 |

| H6 | Triplet | ~10-15 | COSY with H5 |

| C2-CH₃ | Doublet | ~10-20 | COSY with H2; HMBC to C2, C3 |

| C3-CH₃ | Singlet/Doublet | ~20-25 | HMBC to C2, C3, C4 |

Note: The exact chemical shifts (ppm) and multiplicities are dependent on the solvent and the specific stereoisomer being analyzed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its hydroxyl and carboxylic acid moieties. csbsju.edu

The key diagnostic peaks in the IR spectrum provide clear evidence for the compound's primary functional groups.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Appearance |

| 2500-3300 | Carboxylic Acid O-H | Stretch | Very Broad |

| 2850-3000 | Alkyl C-H | Stretch | Medium to Strong |

| ~1700 | Carbonyl C=O | Stretch | Strong, Sharp |

| ~1200-1300 | Carboxylic Acid C-O | Stretch | Medium |

| 3200-3600 | Alcohol O-H | Stretch | Broad (if not overlapping with acid O-H) |

Source: Adapted from general IR spectroscopy principles and data for hexanoic acid. csbsju.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation and identification of chemical compounds. For this compound, MS provides crucial information regarding its molecular weight and aids in deducing its structure through the analysis of fragmentation patterns.

The molecular formula of this compound is C₈H₁₆O₃, which corresponds to a monoisotopic mass of approximately 160.110 g/mol . In a typical mass spectrometric analysis, the molecule is first ionized. Techniques like Electrospray Ionization (ESI) are common for such polar molecules, often yielding a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry can determine the mass of these ions with high accuracy, allowing for the confirmation of the elemental composition.

While specific, experimentally-derived mass spectra for this compound are not widely published, the fragmentation behavior can be predicted based on the analysis of similar 3-hydroxy fatty acids. researchgate.netrsc.org Upon collisional activation in tandem mass spectrometry (MS/MS), the parent ion undergoes fragmentation at its weakest bonds. For a 3-hydroxy acid, characteristic fragmentation pathways include:

Loss of Water (H₂O): The hydroxyl group at the C-3 position is relatively labile and can be easily eliminated as a water molecule, particularly in the negative ion mode, leading to a significant [M-H-18]⁻ ion. nih.gov

Decarboxylation (Loss of CO₂): The carboxylic acid group can be lost as carbon dioxide, resulting in an [M-H-44]⁻ ion. nih.gov

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids.

Cleavage adjacent to the Hydroxyl Group: The bond between C-3 and C-4 can cleave, leading to characteristic fragment ions. A key fragment often observed for 3-hydroxy fatty acid methyl esters is a base peak at m/z 103, which is indicative of the 3-hydroxy functionality. researchgate.net

The precise fragmentation pattern provides a structural fingerprint that can be used to distinguish this compound from its isomers and other related compounds.

Table 1: Theoretical Mass Spectrometry Data for this compound

| Description | Ion Formula | Theoretical m/z |

| Molecular Weight | C₈H₁₆O₃ | 160.21 |

| Protonated Molecule | [M+H]⁺ | 161.117 |

| Deprotonated Molecule | [M-H]⁻ | 159.103 |

| Fragment (Loss of H₂O) | [M-H-H₂O]⁻ | 141.092 |

| Fragment (Loss of COOH) | [M-COOH]⁺ | 115.112 |

| Fragment (Loss of CO₂) | [M-H-CO₂]⁻ | 115.112 |

This table presents theoretical values and the actual observed fragments may vary based on the specific ionization and analysis conditions.

Methodologies for Detection and Quantification in Complex Biological Matrices

The detection and quantification of this compound in complex biological matrices such as plasma, urine, or tissue extracts present analytical challenges due to the low concentrations of the analyte and the presence of numerous interfering substances. creative-proteomics.comnih.gov To overcome these challenges, robust and sensitive analytical methods, primarily based on chromatography coupled with mass spectrometry, are employed.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. nih.gov Since this compound is a polar molecule with low volatility, a derivatization step is necessary prior to GC analysis. nih.govyoutube.com This process modifies the polar functional groups (carboxylic acid and hydroxyl) to make the analyte more volatile and improve its chromatographic properties. restek.com

Common derivatization strategies include:

Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester (FAME), using reagents like BF₃-methanol. restek.commdpi.com

Silylation: The hydroxyl and carboxylic acid groups are converted to trimethylsilyl (B98337) (TMS) ethers and esters, respectively, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.com

Once derivatized, the compound can be separated from other matrix components on a GC column and subsequently detected and quantified by MS. The use of stable isotope-labeled internal standards is a common practice in quantitative GC-MS methods to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has emerged as a preferred method for the analysis of organic acids in biological fluids, offering high sensitivity and specificity, often without the need for derivatization. mdpi.comnih.govnih.gov This technique couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the biological sample undergoes a simple protein precipitation or liquid-liquid extraction step to remove macromolecules. nih.govoup.com The extract is then injected into an LC system, where this compound is separated from other metabolites, including its isomers, on a reversed-phase or other suitable column. acs.org The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. shimadzu.com MRM provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte. nih.govshimadzu.com This high selectivity minimizes interference from the complex biological matrix, allowing for accurate quantification even at very low concentrations. mdpi.comnih.gov

Table 2: Comparison of Analytical Methodologies

| Methodology | Key Advantages | Key Considerations |

| GC-MS | High chromatographic resolution, well-established libraries for spectral matching. | Requires derivatization, which adds complexity and potential for sample loss. youtube.com |

| LC-MS/MS | High sensitivity and specificity, high throughput, often no derivatization needed. mdpi.comnih.gov | Matrix effects can suppress or enhance ion signals, requiring careful method validation. |

Theoretical Chemistry and Computational Studies of 3 Hydroxy 2,3 Dimethylhexanoic Acid

Quantum Mechanical Calculations for Molecular Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the ground-state geometry and electronic structure of molecules. For 3-hydroxy-2,3-dimethylhexanoic acid, DFT methods can be employed to calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule that is crucial for understanding its reactivity and interactions.

The electronic properties, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be elucidated. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests a higher propensity for the molecule to participate in chemical reactions.

Table 1: Theoretical Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Theoretical Value |

| Bond Lengths | C=O (Carboxylic Acid) | 1.21 Å |

| C-O (Carboxylic Acid) | 1.32 Å | |

| O-H (Carboxylic Acid) | 1.00 Å | |

| C-O (Alcohol) | 1.43 Å | |

| O-H (Alcohol) | 0.97 Å | |

| C-C (Average) | 1.54 Å | |

| Bond Angles | O=C-O (Carboxylic Acid) | 124° |

| C-C-O (Carboxylic Acid) | 115° | |

| C-O-H (Alcohol) | 109° |

Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar functional groups as determined by quantum mechanical calculations. scispace.com

Conformational Analysis and Energy Landscapes

The presence of multiple single bonds in this compound allows for considerable conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Computational methods can be used to explore the potential energy surface of the molecule and identify the various low-energy conformers.

Understanding the conformational landscape is essential, as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. For this compound, intramolecular hydrogen bonding between the hydroxyl group at the C3 position and the carboxylic acid group can significantly influence the conformational preferences, leading to more folded or extended structures. acs.org

Table 2: Hypothetical Relative Energies of Different Conformers of this compound

| Conformer | Dihedral Angle (H-O-C3-C2) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° | 0.00 | 45 |

| 2 | 180° | 1.20 | 25 |

| 3 | -60° | 0.80 | 30 |

Note: This table presents a simplified, hypothetical scenario. A full conformational analysis would involve exploring rotations around all significant single bonds.

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time, including its interactions with solvent molecules. For this compound, MD simulations in an aqueous environment would be particularly insightful. These simulations can reveal the nature and lifetime of hydrogen bonds formed between the solute's hydroxyl and carboxylic acid groups and the surrounding water molecules.

Table 3: Simulated Hydrogen Bonding Interactions of this compound in Water

| Functional Group | Hydrogen Bond Donor/Acceptor | Average Number of Hydrogen Bonds |

| Carboxylic Acid (OH) | Donor | 1.5 |

| Carboxylic Acid (C=O) | Acceptor | 2.0 |

| Hydroxyl (OH) | Donor | 1.2 |

| Hydroxyl (OH) | Acceptor | 0.8 |

Note: The data in this table is hypothetical and represents what might be observed in an MD simulation.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum mechanical calculations can be used to predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, it is possible to predict the ¹H and ¹³C NMR spectra of this compound.

These predicted spectra can be invaluable for the structural elucidation of the compound if it were to be synthesized. Comparing the predicted chemical shifts with experimental data can help to confirm the proposed structure and assign the resonances to specific atoms. Recent advancements in machine learning have also led to highly accurate predictions of NMR chemical shifts for small molecules. nih.gov

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

| C1 (COOH) | 178.5 | H | 11.5 (s, 1H) |

| C2 | 48.2 | H | 2.6 (q, 1H) |

| C3 | 75.1 | - | - |

| C4 | 42.3 | H | 1.8 (m, 1H) |

| C5 | 28.9 | H₂ | 1.4 (m, 2H) |

| C6 | 14.1 | H₃ | 0.9 (t, 3H) |

| C2-CH₃ | 15.8 | H₃ | 1.2 (d, 3H) |

| C3-CH₃ | 25.4 | H₃ | 1.3 (s, 3H) |

| C3-OH | - | H | 4.5 (s, 1H) |

Note: These chemical shifts are hypothetical and are presented for illustrative purposes. The actual values would depend on the specific stereoisomer and the solvent used.

Computational Approaches for Enzyme-Substrate Docking and Interaction Modeling

Given its structure as a hydroxy carboxylic acid, this compound could potentially interact with various enzymes. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein.

Docking simulations could be performed to investigate the binding of this compound to the active site of a target enzyme. These simulations would predict the binding affinity and identify the key amino acid residues involved in the interaction, such as through hydrogen bonding or hydrophobic interactions. This information is crucial for understanding the molecule's potential biological activity and for the rational design of more potent inhibitors or substrates.

Table 5: Hypothetical Enzyme-Substrate Interactions for this compound

| Amino Acid Residue | Interaction Type | Functional Group of Ligand |

| Arginine | Hydrogen Bond, Salt Bridge | Carboxylic Acid |

| Serine | Hydrogen Bond | Hydroxyl, Carboxylic Acid |

| Leucine | Hydrophobic | Hexyl Chain |

| Valine | Hydrophobic | Methyl Groups |

Note: This table illustrates the types of interactions that could be predicted from a molecular docking study.

Cheminformatics and Data Mining for Related Compound Libraries

Cheminformatics and data mining are powerful tools for navigating the vast landscape of chemical information. By using the structure of this compound as a query, it is possible to search large chemical databases for structurally similar compounds. This can help in identifying molecules with known biological activities or properties that might be shared by the query compound.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of related compounds with their biological activities. While no specific data exists for this compound, its computed molecular descriptors could be used in existing QSAR models to predict its potential activities.

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Biosynthetic Pathways

The natural occurrence and biosynthetic pathway of 3-hydroxy-2,3-dimethylhexanoic acid are yet to be definitively identified. Future research will likely pivot towards the discovery of its endogenous roles and the enzymatic machinery responsible for its creation. A primary approach will involve metabolomic screening of diverse biological sources, from microorganisms to plants, to pinpoint natural producers. Once identified, genome mining of these organisms will be crucial to uncover putative gene clusters encoding the biosynthetic enzymes.

A plausible hypothesis for its biosynthesis involves a pathway analogous to the synthesis of other branched-chain fatty acids, potentially starting from precursors like isobutyryl-CoA or 2-methylbutyryl-CoA. The introduction of the tertiary alcohol could be a key stereoselective step catalyzed by a specialized hydratase or a hydroxylase acting on a branched-chain enoyl-CoA intermediate. The promiscuity of fatty acid synthases (FAS) in utilizing alternative extender units like methylmalonyl-CoA could also play a role in generating the characteristic dimethylated backbone. nih.gov Investigating the substrate specificity of various FAS and related enzymes will be a critical step in testing this hypothesis.

Development of Novel Biocatalytic Systems for Synthesis

The synthesis of chiral tertiary alcohols like this compound presents a significant challenge for traditional organic chemistry. researchgate.netresearchgate.net Biocatalysis offers a powerful alternative, promising high stereoselectivity under mild reaction conditions. nih.gov Future research will undoubtedly focus on the development of novel biocatalytic systems for the efficient and selective synthesis of this compound.

Several classes of enzymes are promising candidates for this endeavor:

Aldolases: These enzymes are adept at forming carbon-carbon bonds with high stereocontrol. Specifically, aldolases that can accept ketones as electrophiles could be engineered to catalyze the formation of the tertiary alcohol motif. researchgate.net

Thiamine Diphosphate (ThDP)-dependent Enzymes: This versatile enzyme class can catalyze the synthesis of tertiary α-hydroxy ketones through the addition of an acyl carbanion equivalent to a ketone. nih.gov Subsequent reduction of the ketone functionality would yield the desired this compound.

Hydrolases: Enzymes such as lipases and esterases could be employed in the kinetic resolution of a racemic mixture of this compound esters, providing access to enantiomerically pure forms. rsc.orgnih.gov

Hydratases: The direct, stereoselective addition of water to a corresponding unsaturated precursor, 2,3-dimethyl-2-hexenoic acid, by a hydratase represents a highly atom-economical route. researchgate.net

The discovery and engineering of enzymes with the desired activity and substrate specificity will be a key research focus. Metagenomic screening of uncultured microorganisms is expected to be a rich source of novel biocatalysts.

| Enzyme Class | Potential Reaction for this compound Synthesis | Key Advantages |

| Aldolases | Stereoselective C-C bond formation to create the tertiary alcohol | High stereoselectivity |

| ThDP-dependent Enzymes | Formation of a tertiary α-hydroxy ketone intermediate | Broad substrate scope |

| Hydrolases | Kinetic resolution of racemic esters | Access to enantiopure forms |

| Hydratases | Direct hydration of an unsaturated precursor | High atom economy |

Mechanistic Insights into Enzymatic Transformations

A profound understanding of the catalytic mechanisms of the enzymes involved in the synthesis of this compound is fundamental for their rational design and optimization. Future research will employ a synergistic combination of experimental and computational techniques to elucidate these mechanisms.

X-ray crystallography and cryo-electron microscopy will be instrumental in determining the three-dimensional structures of candidate enzymes, revealing the architecture of their active sites. This structural information, coupled with site-directed mutagenesis studies, will help to identify key amino acid residues involved in substrate binding and catalysis.

Computational methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, will provide dynamic insights into the reaction coordinates and transition states. This will be particularly important for understanding the basis of stereoselectivity in enzymes that create the chiral tertiary alcohol center. Gaining these mechanistic insights will empower researchers to engineer enzymes with enhanced activity, stability, and selectivity for the production of this compound.

Integration with Synthetic Biology for Pathway Engineering

Synthetic biology provides a powerful framework for the de novo design and construction of microbial cell factories for the production of valuable chemicals, including branched-chain hydroxy fatty acids. nih.gov The integration of biosynthetic pathways for this compound into robust microbial chassis like Escherichia coli or Saccharomyces cerevisiae represents a promising avenue for sustainable and scalable production.

Future research in this area will likely involve:

Pathway Construction: Assembling the identified or engineered enzymes into a functional pathway within a heterologous host. This may involve combining genes from different organisms to create a novel, efficient route to the target molecule.

Metabolic Engineering: Optimizing the host's metabolism to enhance the flux towards this compound. This could involve upregulating the supply of precursor molecules (e.g., branched-chain acyl-CoAs), downregulating competing pathways, and enhancing cofactor regeneration.

Advanced Tools: Employing advanced synthetic biology tools such as CRISPR-Cas9 for precise genome editing, and developing dynamic regulatory circuits to control gene expression and optimize pathway performance.

The production of other hydroxy fatty acids in engineered microbes provides a strong precedent for the feasibility of this approach. frontiersin.orgrice.edu For instance, the production of medium-chain ω-hydroxy fatty acids has been successfully demonstrated in engineered E. coli.

| Host Organism | Potential Advantages for Production |

| Escherichia coli | Rapid growth, well-characterized genetics, and a wide array of genetic tools. |

| Saccharomyces cerevisiae | Generally recognized as safe (GRAS) status, robust for industrial fermentation, and capable of post-translational modifications. |

By harnessing the principles of synthetic biology, it will be possible to develop economically viable and environmentally friendly processes for the production of this compound, unlocking its potential for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.